
3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound with potential use in scientific research. This compound is also known as DPM-1001 and has been the subject of several studies due to its unique properties.
作用機序
Target of Action
The primary target of this compound is the Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase is a crucial component of the DNA damage response (DDR) system in our cells, which detects and repairs various types of DNA damage .
Mode of Action
The compound acts as a potent and selective inhibitor of ATM kinase . By inhibiting ATM, it disrupts the DDR, leading to an accumulation of DNA damage in the cells . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication .
Biochemical Pathways
The inhibition of ATM kinase affects the DDR pathway. Under normal conditions, ATM kinase is activated in response to DNA damage and phosphorylates a number of downstream targets involved in cell cycle regulation, DNA repair, and apoptosis . By inhibiting ATM, this compound disrupts these processes, leading to an accumulation of DNA damage and potential cell death .
Pharmacokinetics
The compound has good preclinical pharmacokinetics and a low predicted clinical dose . It has good permeability and moderate aqueous solubility, which suggests it could be well absorbed in the body . .
Result of Action
The result of the compound’s action is the potentiation of the efficacy of DNA double-strand break-inducing agents, such as irinotecan and olaparib, in disease-relevant mouse models . This suggests that the compound could be used in combination with these agents to enhance their antitumor effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of DNA-damaging agents can enhance its effects by increasing the level of DNA damage in cells . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.
実験室実験の利点と制限
One advantage of using DPM-1001 in lab experiments is its ability to selectively target cancer cells. However, one limitation is the lack of information regarding its toxicity and potential side effects.
将来の方向性
There are several potential future directions for research involving DPM-1001. One area of interest is the development of more potent analogs of the compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DPM-1001. Finally, it may be possible to develop DPM-1001 as a therapeutic agent for cancer and neurodegenerative diseases.
合成法
The synthesis of DPM-1001 involves the reaction of 3-(dimethylamino)benzoyl chloride with pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol in the presence of a base. The resulting compound is then purified through column chromatography.
科学的研究の応用
DPM-1001 has been studied for its potential use in cancer research. Specifically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(dimethylamino)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(2)18-7-3-5-16(13-18)20(24)22-19(15-8-11-25-12-9-15)17-6-4-10-21-14-17/h3-7,10,13-15,19H,8-9,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAVRIHEDIKIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)
![1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2856557.png)
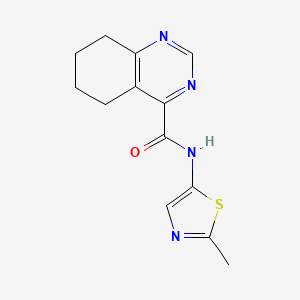
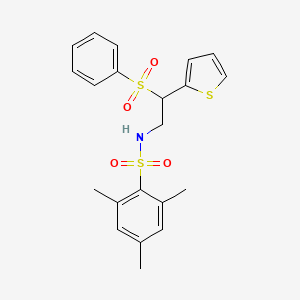
![N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2856563.png)
![N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2856564.png)
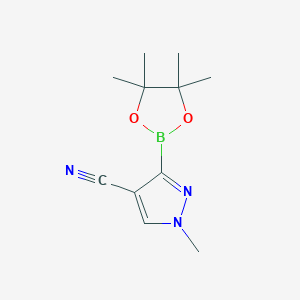
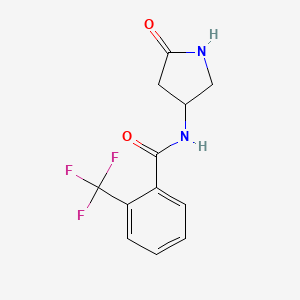
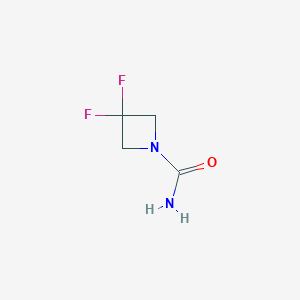
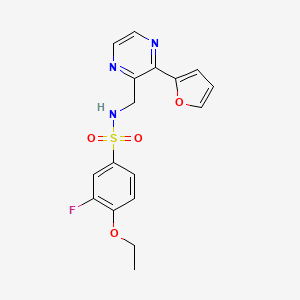
![7-(tert-butyl)-1-methyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2856569.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2856572.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)